REACTION_CXSMILES
|
[Mg].C(OCC)C.[CH2:7](Br)[C:8]#[CH:9].[C:11]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCCC1.Cl[Hg]Cl>[CH2:9]([C:11]1([OH:16])[CH2:15][CH2:14][CH2:13][CH2:12]1)[C:8]#[CH:7]
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Hg]Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride (15 mL)
|
Type
|
EXTRACTION
|
Details
|
The biphasic mixture was extracted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatograph on silica gel (eluting with 10% hexanes in ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C1(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |